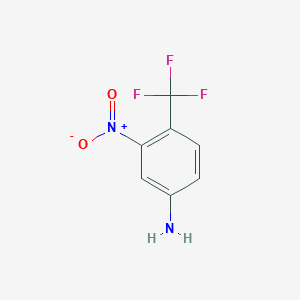

3-Nitro-4-(trifluoromethyl)aniline

Beschreibung

Significance in Contemporary Chemical Research

3-Nitro-4-(trifluoromethyl)aniline holds a position of importance in modern chemical research primarily due to its role as a key intermediate in organic synthesis. The presence of reactive functional groups, including the amino, nitro, and trifluoromethyl moieties, allows for a diverse range of chemical transformations. ontosight.ai This makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. chemicalbook.comgoogle.com

One of the most notable applications of this compound is in the preparation of the non-steroidal antiandrogen drug, flutamide. chemicalbook.comguidechem.com this compound is a key starting material in the synthetic route to this important pharmaceutical agent. guidechem.com Furthermore, it is utilized in the synthesis of other biologically active molecules and functional materials. For instance, it is a precursor to 4-bromo-2-nitrotrifluorotoluene, which is an intermediate for both medicinal compounds and optical waveguide materials. chemicalbook.comchemicalbook.com The compound's structure also lends itself to the synthesis of dyes and pigments. ontosight.ai

Historical Context of Related Trifluoromethylated Anilines

The introduction of the trifluoromethyl group into organic molecules, a process known as trifluoromethylation, has a history dating back to the late 19th and early 20th centuries. The initial investigations into the effects of trifluoromethyl groups on biological activity were pioneered by F. Lehmann in 1927. wikipedia.org Early synthetic methods were developed by Frédéric Swarts in 1892, utilizing antimony fluoride (B91410) to introduce the trifluoromethyl group. wikipedia.org Over the decades, the methods for trifluoromethylation have evolved significantly, with the development of new reagents and protocols.

The synthesis of trifluoromethylated anilines, in particular, gained momentum with the discovery of more efficient and selective trifluoromethylating agents. For example, the development of trifluoromethyltrimethylsilane (TMSCF3) by Ingo Ruppert in 1984, and its subsequent application in nucleophilic trifluoromethylation reactions by Prakash and Olah in 1989, provided a significant advancement. wikipedia.org Stahly, in the same year, described similar reactions for the synthesis of trifluoromethylated phenols and anilines. wikipedia.org These developments paved the way for the synthesis of a wide variety of trifluoromethylated anilines, including this compound, and expanded their accessibility for research and industrial applications. The use of o-amino-trifluoromethyl functionality as a synthon for creating other complex molecules, such as 4-fluoroquinolines, further highlights the synthetic utility of this class of compounds. acs.org

Current Research Directions and Future Perspectives

Current research involving this compound continues to explore its synthetic utility and potential applications. Spectroscopic studies, including FT-IR and FT-Raman analysis, have been conducted to understand the vibrational and electronic properties of the molecule. chemicalbook.comnih.gov These studies, often complemented by computational methods, provide insights into the molecular structure, charge distribution, and reactivity, which are crucial for designing new synthetic transformations and predicting the properties of resulting compounds. nih.gov

Researchers are also investigating the development of more efficient and environmentally benign synthetic routes to this compound and its derivatives. google.com This includes the exploration of novel catalytic systems and reaction conditions to improve yields and reduce waste.

The future of research on this compound and related compounds appears promising. The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity, are highly desirable in drug discovery. rsc.org Therefore, this compound will likely remain a key building block in the synthesis of new pharmaceutical candidates. guidechem.com Furthermore, its application in the development of advanced materials, such as those with specific optical or electronic properties, is an area of growing interest. As our understanding of the structure-property relationships of trifluoromethylated compounds deepens, we can expect to see the emergence of novel applications for this compound in various fields of chemical science.

| Property | Value |

| Molecular Formula | C₇H₅F₃N₂O₂ |

| Molecular Weight | 206.12 g/mol |

| Melting Point | 125-129 °C |

| Appearance | Pale yellow solid or powder |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-nitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-2-1-4(11)3-6(5)12(13)14/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZNJYXHGWSWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586063 | |

| Record name | 3-Nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-80-6 | |

| Record name | 3-Nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-4-trifluoromethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Nitro 4 Trifluoromethyl Aniline and Its Analogues

Established Synthetic Pathways for 3-Nitro-4-(trifluoromethyl)aniline

Traditional synthesis of this compound relies on several well-documented chemical transformations. These methods, while effective, often involve harsh reaction conditions.

Amination Reactions of Substituted Benzotrifluorides

A primary route to this compound involves the nucleophilic aromatic substitution of a leaving group, typically a halogen, on a substituted benzotrifluoride ring with an amine source. One common precursor is 5-chloro-2-nitrobenzotrifluoride. The reaction is typically carried out with aqueous ammonia (B1221849) at elevated temperatures and pressures. google.com For instance, heating 5-chloro-2-nitrobenzotrifluoride with a 24% aqueous ammonia solution at 175 °C in a steel autoclave yields this compound in high purity. google.com The use of a co-solvent like isopropanol is also reported, though it may result in lower yields. google.com

Table 1: Amination of Substituted Benzotrifluorides

| Starting Material | Reagents | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 5-Chloro-2-nitrobenzotrifluoride | 24% Aqueous Ammonia | 175 | 32 | 7 | 91 |

| 5-Chloro-2-nitrobenzotrifluoride | 22% Aqueous Ammonia, Isopropanol | 180 | 28 | 5 | 62 |

Nitration Strategies for Trifluoromethylated Aniline (B41778) Precursors

Another widely used approach is the direct nitration of a trifluoromethylated aniline derivative. To control the regioselectivity and prevent oxidation of the amino group, it is often protected as an acetanilide before the nitration step. For example, m-(trifluoromethyl)aniline can be acetylated using acetyl chloride. The resulting m-(trifluoromethyl)acetanilide is then nitrated. google.com A common nitrating agent for this transformation is concentrated nitric acid, with the reaction temperature controlled to favor the formation of the desired 4-nitro-3-(trifluoromethyl)acetanilide. google.com Subsequent deprotection of the acetyl group, typically under basic conditions with potassium carbonate in ethanol, affords the final product, this compound. google.com

Table 2: Nitration of a Trifluoromethylated Acetanilide Precursor

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Acetylation | m-(Trifluoromethyl)aniline | Acetyl Chloride | Cyclohexane | 50-55 | - |

| Nitration | m-(Trifluoromethyl)acetanilide | Concentrated Nitric Acid | - | 60-65 | - |

| Deprotection | 4-Nitro-3-(trifluoromethyl)acetanilide | Potassium Carbonate | Ethanol | 70 | 81 |

Multistep Synthetic Sequences

The synthesis of this compound can also be achieved through longer, multistep sequences that offer flexibility in introducing different functional groups. One such sequence begins with the nitration of a substituted benzotrichloride, for example, 3-chlorobenzotrichloride. google.com The resulting nitrobenzotrichloride is then subjected to a halogen exchange reaction, typically using anhydrous hydrofluoric acid, to convert the trichloromethyl group into a trifluoromethyl group, yielding a nitrobenzotrifluoride. The final step involves the reduction of the nitro group to an amino group to produce the corresponding trifluoromethylaniline. google.com This reduction can be accomplished using various methods, including catalytic hydrogenation with Raney Nickel. google.com

Another multistep process involves the acylation of 3-(trifluoromethyl)aniline, followed by nitration and subsequent deacylation, as described previously. google.comgoogle.com This sequence is often favored as it provides good control over the position of the nitro group and generally results in high yields. google.com

Novel Approaches and Green Chemistry Considerations in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of this compound and its precursors, this has led to the exploration of alternative reagents and reaction conditions.

One notable green chemistry approach focuses on the nitration step of a key intermediate, 4-chloro-3-nitrobenzotrifluoride. nih.govsigmaaldrich.com Traditional nitration often employs a mixture of concentrated nitric acid and sulfuric acid, which generates significant acidic waste. A cleaner alternative utilizes ammonium nitrate as the nitrating agent and an ionic liquid as both a catalyst and a solvent. google.com This method allows for the reaction to proceed under normal pressure and facilitates the recycling of the ionic liquid catalyst, thereby reducing waste. google.com

Furthermore, the reduction of nitroarenes to anilines is a critical step in many synthetic sequences. While catalytic hydrogenation is common, metal-free reduction methods are gaining attention from a green chemistry perspective. One such method employs trichlorosilane under continuous-flow conditions, which can provide high yields of anilines in short reaction times without the need for metal catalysts. beilstein-journals.org

Synthesis of Key Derivatives and Structural Analogues

The core structure of this compound can be modified to produce a range of derivatives with potentially new properties and applications.

N-Alkylated Derivatives of this compound

The amino group of this compound can be alkylated to produce N-alkylated derivatives. These reactions typically involve the treatment of the parent aniline with an alkylating agent, such as an alkyl halide (e.g., bromoacetic acid esters), in the presence of a base. mdpi.com For instance, the alkylation of similar heterocyclic structures has been successfully carried out in dimethylformamide (DMF). mdpi.com The reduction of the nitro group in these N-alkylated compounds can then lead to further derivatization. mdpi.com

Halogenated and Methoxy-Substituted Trifluoromethylated Anilines

The synthesis of halogenated and methoxy-substituted trifluoromethylated anilines serves as a critical step for creating diverse chemical entities for pharmaceutical and agrochemical applications. Various synthetic strategies have been developed to introduce halogen and methoxy functionalities onto the trifluoromethylated aniline core.

A common approach involves the nitration of a substituted benzotrichloride, followed by fluorination and subsequent reduction. For instance, trifluoromethylanilines with fluorine or chlorine substituents can be prepared by first nitrating a corresponding benzotrichloride. The trichloromethyl group is then converted to a trifluoromethyl group using anhydrous hydrofluoric acid. The final step involves the reduction of the nitro group to form the desired trifluoromethylaniline. google.com Isomer separation may be required after the formation of the nitrobenzotrifluoride intermediate. google.com

Specific examples of halogenated aniline synthesis include the preparation of 2-nitro-4-trifluoromethylaniline, which is achieved by reacting 4-chloro-3-nitro-benzotrifluoride with an excess of aqueous ammonia at temperatures between 80 to 150 °C. google.com This reaction can also be facilitated by the presence of a copper catalyst. google.com Another halogenated analogue, 2-fluoro-5-nitroaniline, can be synthesized by the reduction of 2,4-dinitrofluorobenzene using zinc powder in a mixture of ethanol and water. guidechem.com

Methoxy-substituted trifluoromethylated anilines are also important intermediates. 4-Methoxy-3-(trifluoromethyl)aniline can be prepared from 4-amino-2-(trifluoromethyl)phenol. The synthesis involves dissolving the starting phenol in dichloromethane and treating it with sodium hydride, followed by the addition of iodomethane. nih.gov Another route to a methoxy-substituted analogue, 2-methoxy-5-(trifluoromethyl)aniline, starts with 4-methoxy-3-nitrobenzotrifluoride. This starting material is subjected to hydrogenation in a methanolic solution with a 10% Palladium on carbon (Pd/C) catalyst overnight at room temperature to yield the final product with high purity. chemicalbook.com

The table below summarizes various synthetic methodologies for these substituted anilines.

| Target Compound | Starting Material(s) | Key Reagents/Conditions | Yield | Reference |

| 2-Nitro-4-trifluoromethylaniline | 4-Chloro-3-nitro-benzotrifluoride | Aqueous ammonia, 80-150 °C, optional copper catalyst | Not specified | google.com |

| 2-Fluoro-5-nitroaniline | 2,4-Dinitrofluorobenzene | Zinc powder, ammonium chloride, ethanol/water, 50-60 °C | 70.1% | guidechem.com |

| 4-Methoxy-3-(trifluoromethyl)aniline | 4-Amino-2-(trifluoromethyl)phenol | Sodium hydride, iodomethane, dichloromethane | Not specified | nih.gov |

| 2-Methoxy-5-(trifluoromethyl)aniline | 4-Methoxy-3-nitrobenzotrifluoride | Hydrogen, 10% Pd/C, methanol (B129727) | 99% | chemicalbook.com |

| Halogenated Trifluoromethylanilines | Substituted Benzotrichloride | 1. Nitration (e.g., HNO₃/H₂SO₄) 2. Fluorination (anhydrous HF) 3. Reduction | Not specified | google.com |

Heterocyclic Derivatives Incorporating the this compound Moiety

The this compound scaffold and its analogues are valuable precursors for the synthesis of complex heterocyclic compounds, which are prominent in medicinal chemistry and materials science. The trifluoromethyl group is a key feature in many pharmaceuticals and agrochemicals. acs.orgrsc.org

Analogues such as 4-methoxy-3-(trifluoromethyl)aniline are utilized as building blocks for creating substituted bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles. ossila.com These resulting structures are investigated for potential antitumor and antiviral activities. ossila.com

Various synthetic strategies leverage trifluoromethyl-containing building blocks to construct these heterocyclic systems. For example, a microwave-assisted method has been developed for the synthesis of 3-(trifluoromethyl)indoles through the oxidative cyclization of o-sulfonamido-α-(trifluoromethyl)styrenes using cerium(IV) ammonium nitrate (CAN). rsc.org

Another significant class of heterocycles, quinazolinones, can be synthesized using trifluoromethylated precursors. A palladium-catalyzed carbonylative cyclization reaction provides a route to 2-(trifluoromethyl)quinazolin-4(3H)-ones. This method involves the reaction of trifluoroacetimidoyl chlorides with nitro compounds, where molybdenum hexacarbonyl, Mo(CO)₆, serves as both a carbon monoxide source and a reducing agent. rsc.org

The table below details examples of heterocyclic synthesis from trifluoromethylaniline-related structures.

| Heterocyclic Class | Precursor/Building Block | Key Reagents/Methodology | Resulting Heterocycle | Reference |

| Bicyclic Heterocycles | 4-Methoxy-3-(trifluoromethyl)aniline | General organic synthesis reactions | Quinolines, Benzotriazoles, Benzimidazoles | ossila.com |

| Indoles | o-Sulfonamido-α-(trifluoromethyl)styrenes | Cerium(IV) ammonium nitrate (CAN), Microwave-assisted oxidative cyclization | 3-(Trifluoromethyl)indoles | rsc.org |

| Quinazolinones | Trifluoroacetimidoyl chlorides and nitro compounds | Palladium-catalyzed carbonylative cyclization, Mo(CO)₆ | 2-(Trifluoromethyl)quinazolin-4(3H)-ones | rsc.org |

Molecular Structure and Electronic Properties of 3 Nitro 4 Trifluoromethyl Aniline: a Computational and Spectroscopic Perspective

Vibrational Spectroscopic Analysis of 4-Nitro-3-(trifluoromethyl)aniline (B27955)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a profound insight into the molecular structure and bonding of a compound. These methods probe the vibrational energy levels of molecules, which are unique for each compound and sensitive to its geometric arrangement and electronic structure.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of 4-Nitro-3-(trifluoromethyl)aniline has been recorded in the 4000–400 cm⁻¹ region. nih.govchemicalbook.com This technique measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber and serves as a characteristic fingerprint of the molecule. Key observed FT-IR bands for 4-Nitro-3-(trifluoromethyl)aniline are presented in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3485 | Strong | Asymmetric stretching of NH₂ |

| 3375 | Strong | Symmetric stretching of NH₂ |

| 1645 | Very Strong | Scissoring of NH₂ |

| 1530 | Very Strong | Asymmetric stretching of NO₂ |

| 1350 | Strong | Symmetric stretching of NO₂ |

| 1270 | Very Strong | C-N stretching |

| 1130 | Very Strong | C-F stretching |

| 830 | Medium | C-H out-of-plane bending |

| 670 | Medium | NO₂ wagging |

This table is based on data from spectroscopic studies. nih.gov

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

Complementary to FT-IR, the FT-Raman spectrum of 4-Nitro-3-(trifluoromethyl)aniline was recorded in the 3500–100 cm⁻¹ range. nih.govchemicalbook.com FT-Raman spectroscopy involves the inelastic scattering of monochromatic laser light, providing information about the vibrational modes that cause a change in the polarizability of the molecule. The prominent Raman bands are summarized in the following table.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3485 | Weak | Asymmetric stretching of NH₂ |

| 3375 | Medium | Symmetric stretching of NH₂ |

| 1645 | Medium | Scissoring of NH₂ |

| 1530 | Strong | Asymmetric stretching of NO₂ |

| 1350 | Very Strong | Symmetric stretching of NO₂ |

| 1270 | Strong | C-N stretching |

| 1130 | Strong | C-F stretching |

| 830 | Strong | C-H out-of-plane bending |

| 670 | Weak | NO₂ wagging |

This table is based on data from spectroscopic studies. nih.gov

Detailed Vibrational Assignment and Fundamental Modes Analysis

A complete analysis of the vibrational spectra has been carried out by combining experimental data with theoretical calculations, often employing Density Functional Theory (DFT). nih.gov This approach allows for a more precise assignment of the observed vibrational bands to specific molecular motions. The vibrational modes of 4-Nitro-3-(trifluoromethyl)aniline are influenced by the electronic effects and positions of the substituent groups (amino, nitro, and trifluoromethyl) on the benzene (B151609) ring. nih.gov

The high-frequency region (above 3000 cm⁻¹) is dominated by the N-H stretching modes of the amino group and the C-H stretching modes of the aromatic ring. The asymmetric and symmetric stretching vibrations of the NO₂ group are observed as very strong bands in the FT-IR spectrum, which is characteristic of nitro compounds. nih.gov The trifluoromethyl group (CF₃) exhibits strong absorption bands corresponding to its stretching and deformation modes. The presence of these functional groups and their interactions within the molecule lead to a complex and informative vibrational spectrum that is crucial for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity, and spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

The ¹H NMR spectrum provides information about the different types of protons in a molecule. In 4-Nitro-3-(trifluoromethyl)aniline, the aromatic protons and the protons of the amino group give rise to distinct signals. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups and the electron-donating effect of the amino group.

A reported ¹H NMR spectrum in DMSO-d₆ shows the following signals: a doublet at 8.59 ppm, a doublet of doublets at 8.55 ppm, and a doublet at 7.32 ppm, corresponding to the aromatic protons. chemicalbook.com The amino group protons appear as a broad singlet at 7.55 ppm. chemicalbook.com The splitting patterns (doublets and doublet of doublets) arise from the spin-spin coupling between adjacent protons on the aromatic ring, which provides valuable information about their relative positions.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.59 | d | Aromatic CH |

| 8.55 | dd | Aromatic CH |

| 7.55 | br s | NH₂ |

| 7.32 | d | Aromatic CH |

This table is based on reported ¹H NMR data. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum of 4-Nitro-3-(trifluoromethyl)aniline shows distinct signals for the six aromatic carbons and the carbon of the trifluoromethyl group. The chemical shifts are significantly affected by the attached functional groups.

The carbon attached to the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms. The aromatic carbons exhibit a range of chemical shifts depending on their position relative to the substituents. The carbon atoms bonded to the nitro and amino groups are also clearly distinguishable. A reported ¹³C NMR spectrum in DMSO-d₆ shows signals at 151.8 (C), 135.0 (C), 128.7 (CH), 123.7 (CH, with a J-coupling of 5.9 Hz), 121.5 (C, with a J-coupling of 31.2 Hz), 118.9 (CH), and a signal for the CF₃ carbon. chemicalbook.com

| Chemical Shift (ppm) | Assignment |

| 151.8 | Aromatic C-NH₂ |

| 135.0 | Aromatic C-NO₂ |

| 128.7 | Aromatic CH |

| 123.7 (q) | Aromatic CH |

| 121.5 (q) | Aromatic C-CF₃ |

| 118.9 | Aromatic CH |

This table is based on reported ¹³C NMR data and general knowledge of substituted benzenes. chemicalbook.comspectrabase.com

Advanced Spectroscopic Techniques for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones. For organic molecules like 3-Nitro-4-(trifluoromethyl)aniline, the most significant transitions typically involve π and non-bonding (n) electrons moving to anti-bonding π* orbitals (π → π* and n → π* transitions) shu.ac.uk.

The UV-Vis spectrum of this molecule is characterized by absorption bands corresponding to these electronic transitions. The presence of the aniline (B41778) chromophore, conjugated with the nitro and trifluoromethyl groups, dictates the specific wavelengths of maximum absorbance (λmax). The amino group acts as an electron-donating group (auxochrome), while the nitro group is a strong electron-withdrawing group (chromophore). This "push-pull" electronic arrangement leads to intramolecular charge transfer (ICT) upon excitation, which typically results in intense absorption bands at longer wavelengths (a bathochromic or red shift).

Computational studies using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra. For the related molecule 3-(trifluoromethyl)aniline, TD-DFT calculations have been shown to accurately model the experimental spectrum researchgate.net. For this compound, such calculations would likely reveal intense π → π* transitions associated with charge transfer from the amino group and the phenyl ring to the nitro group. The n → π* transitions, involving the lone pair electrons on the oxygen atoms of the nitro group and the nitrogen of the amino group, are also possible but are generally of much lower intensity shu.ac.ukcutm.ac.in.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are indispensable for gaining a deep understanding of the structural and electronic properties of this compound at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations are frequently employed for this purpose nih.gov. DFT, particularly using hybrid functionals like B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), has proven effective in providing a reliable description of the molecule's geometry, vibrational frequencies, and electronic characteristics nih.govchemicalbook.com.

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, picture by solving the Schrödinger equation without empirical parameters. More advanced ab initio methods offer higher accuracy but at a greater computational cost. For molecules of this size, DFT offers a favorable balance between accuracy and computational efficiency. These computational approaches allow for the optimization of the molecular geometry and the calculation of various properties that can be directly compared with experimental data, such as vibrational spectra from FT-IR and FT-Raman techniques nih.gov.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties irjweb.comthaiscience.info. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and the energy required for electronic excitation researchgate.net.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline portion of the molecule (the amino group and the phenyl ring), while the LUMO is anticipated to be centered on the electron-deficient nitro group. This spatial separation of the frontier orbitals is characteristic of molecules with strong intramolecular charge transfer character.

Table 1: Frontier Molecular Orbital Energies (Illustrative Data) Note: Specific calculated values for this compound were not available in the searched literature. The table below presents typical values for similar nitroaniline compounds to illustrate the concept.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -2.5 to -3.5 |

| ΔE (Gap) | 3.5 to 4.5 |

In this compound, NBO analysis can quantify the delocalization of electron density from the lone pair of the amino nitrogen and the π-bonds of the benzene ring to the antibonding orbitals of the nitro group. These interactions, often described as n → π* or π → π* delocalizations, are crucial for stabilizing the molecule. The analysis provides second-order perturbation theory energies (E(2)), which measure the strength of these donor-acceptor interactions. Higher E(2) values indicate stronger stabilization.

Studies on the analogous compound 4-nitro-3-(trifluoromethyl)aniline have utilized NBO analysis to investigate the various intramolecular interactions that are responsible for the molecule's stabilization nih.govchemicalbook.com. This analysis helps to explain the influence of the substituent groups on the electronic structure and reactivity of the benzene ring.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the electronic distribution and reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution and identifying regions susceptible to electrophilic and nucleophilic attack.

In computational studies of this compound, the MEP surface analysis reveals distinct regions of positive and negative electrostatic potential. The color-coding on the MEP map illustrates these variations, where red indicates regions of most negative potential (electron-rich) and blue indicates regions of most positive potential (electron-poor).

For this compound, the most negative potential is concentrated around the oxygen atoms of the nitro group (-NO₂), making this area the most likely site for electrophilic attack. Conversely, the regions of positive potential are located around the hydrogen atoms of the amino group (-NH₂). These sites are indicative of the molecule's reactivity and its potential for forming intermolecular interactions, such as hydrogen bonds. The MEP analysis underscores the influence of the substituent groups on the benzene ring's electronic characteristics. nih.gov

Calculation of Dipole Moments and Hyperpolarizability

The arrangement of electron-donating and electron-withdrawing groups in this compound leads to a significant charge separation and, consequently, a notable dipole moment and nonlinear optical (NLO) properties. These properties have been investigated through computational methods, specifically DFT calculations using the B3LYP functional with the 6-311++G(d,p) and 6-311G(d) basis sets. nih.gov

The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. Materials with high hyperpolarizability are sought after for applications in optoelectronics and photonics. The calculations for this compound reveal a significant hyperpolarizability value, suggesting that it is a promising candidate for NLO applications. nih.govchemicalbook.com The intramolecular charge transfer between the donor and acceptor groups is a crucial factor contributing to this large NLO response.

The computed values for the dipole moment and its components, as well as the first-order hyperpolarizability, are summarized in the table below. nih.gov

| Property | B3LYP/6-311++G(d,p) | B3LYP/6-311G(d) |

| Dipole Moment (µ) [D] | ||

| µₓ | 2.149 | 2.131 |

| µᵧ | 1.834 | 1.823 |

| µ₂ | 0.000 | 0.000 |

| µ_total | 2.825 | 2.804 |

| Hyperpolarizability (β) [x 10⁻³⁰ esu] | ||

| β_total | 7.915 | 7.085 |

Data sourced from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. nih.gov

These theoretical calculations provide fundamental insights into the electronic structure of this compound, highlighting its potential as a material for nonlinear optical applications due to the significant intramolecular charge transfer facilitated by its specific substitution pattern. nih.gov

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Mechanisms Involving the Amino Group

The amino group (-NH₂) in 3-nitro-4-(trifluoromethyl)aniline is a primary aromatic amine, and its reactivity is characteristic of this functional class. It can act as a nucleophile and a base, and it is a key functional group for a variety of chemical transformations.

One of the most fundamental reactions of the amino group is diazotization . In the presence of a cold, acidic solution of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid, the amino group is converted into a diazonium salt. libretexts.orgchemistrysteps.com This diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amino group of the aniline (B41778) then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and elimination of a water molecule leads to the formation of the relatively stable aryl diazonium cation.

Once formed, the diazonium salt of this compound can be subjected to Sandmeyer reactions , which are copper(I)-catalyzed nucleophilic substitution reactions. researchgate.net This provides a pathway to replace the amino group with a variety of other functional groups, including halogens (Cl, Br), cyano (-CN), and even the trifluoromethyl group itself in what is known as a Sandmeyer-type trifluoromethylation. researchgate.net The mechanism of the Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) pathway, involving the transfer of a single electron from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. researchgate.net

The amino group also strongly activates the aromatic ring towards electrophilic aromatic substitution , directing incoming electrophiles to the ortho and para positions relative to itself. chemistrysteps.combyjus.com However, in strongly acidic conditions, such as those used for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. byjus.com

| Reaction | Reagents | Product Type | General Mechanism |

| Diazotization | NaNO₂, HCl, 0-5 °C | Aryl diazonium salt | Electrophilic attack by NO⁺ on the amino group |

| Sandmeyer Reaction | Aryl diazonium salt, CuX (X=Cl, Br, CN) | Aryl halide, Aryl nitrile | Radical-nucleophilic aromatic substitution |

| Acetylation | Acetic anhydride (B1165640) or Acetyl chloride | N-acylated aniline | Nucleophilic acyl substitution |

Reactivity of the Nitro Group: Reduction and Functionalization

The nitro group (-NO₂) is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. Its primary reactivity involves reduction to an amino group, which is a crucial transformation in the synthesis of many aromatic compounds.

The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation and the use of reducing metals in acidic media. researchgate.net

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, with hydrogen gas as the reducing agent. researchgate.netrsc.org The reaction is generally clean and efficient, affording the corresponding aniline in high yield. The selectivity of catalytic hydrogenation can be influenced by the choice of catalyst and reaction conditions. For instance, certain catalysts can selectively reduce the nitro group in the presence of other reducible functional groups. researchgate.netresearchgate.net The mechanism of catalytic hydrogenation involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group.

Another common method for nitro group reduction is the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). This method is particularly useful for laboratory-scale syntheses.

The presence of the electron-withdrawing trifluoromethyl group can influence the rate of reduction, but generally does not interfere with the transformation of the nitro group to an amine.

| Reagent System | Conditions | Notes |

| H₂/Pd-C or Pt/C | Room temperature to moderate heat, atmospheric or elevated pressure | High efficiency and selectivity. |

| Fe/HCl | Reflux | A classic and cost-effective method. |

| SnCl₂/HCl | Often used for selective reductions. | |

| Zn/HCl | Vigorous reaction, sometimes used. | |

| Na₂S or (NH₄)₂S | Can be used for selective reduction of one nitro group in dinitro compounds. |

The nitro group can also participate in nucleophilic aromatic substitution (SNAr) reactions, where it acts as a strong activating group for the substitution of a leaving group located at the ortho or para position. clockss.org In the case of this compound, the nitro group is not positioned to directly activate a leaving group in this manner.

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound impact on the reactivity of the aromatic ring.

The -CF₃ group exerts a strong deactivating effect on the benzene (B151609) ring towards electrophilic aromatic substitution. libretexts.orgtotal-synthesis.com This is primarily due to its strong inductive electron withdrawal (-I effect), which reduces the electron density of the ring, making it less nucleophilic and therefore less reactive towards electrophiles.

In terms of regioselectivity , the trifluoromethyl group is a meta-director for electrophilic aromatic substitution. libretexts.org This can be explained by examining the stability of the arenium ion intermediates formed during the reaction. When the electrophile attacks the ortho or para positions, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly bonded to the electron-withdrawing -CF₃ group, which is a highly destabilizing arrangement. In contrast, attack at the meta position avoids this direct destabilization, making the meta pathway more favorable.

Regioselectivity and Stereoselectivity in Reactions of this compound

The regioselectivity of reactions involving this compound is a consequence of the electronic properties of its substituents.

For electrophilic aromatic substitution , the outcome is determined by the combined directing effects of the -NH₂, -NO₂, and -CF₃ groups. As discussed, the amino group is a powerful ortho, para-director, while the nitro and trifluoromethyl groups are meta-directors. The positions ortho to the amino group are positions 2 and 6, and the para position is position 5. The positions meta to the nitro group are positions 2 and 6. The positions meta to the trifluoromethyl group are positions 2 and 6. Therefore, based on the directing effects, position 2 and 6 are the most likely sites for electrophilic attack, being ortho to the activating amino group and meta to both deactivating groups. However, steric hindrance from the adjacent trifluoromethyl group might disfavor substitution at position 5. Without specific experimental data for this compound, predicting the exact product distribution is challenging.

In nucleophilic aromatic substitution , a reaction that is generally difficult on this ring unless a good leaving group is present, the electron-withdrawing nitro and trifluoromethyl groups would activate the ring towards attack. For instance, if a leaving group were present at the 2-position, it would be ortho to the nitro group and meta to the trifluoromethyl group, making it susceptible to nucleophilic attack.

Stereoselectivity is generally not a factor in the reactions of this compound itself, as the molecule is achiral and does not possess any stereocenters. However, if the molecule is used as a substrate in a reaction that generates a new chiral center, then diastereoselectivity or enantioselectivity could become relevant. For example, if the amino group were to be derivatized with a chiral auxiliary and then subjected to a reaction that creates a new stereocenter on a side chain, the existing chirality could influence the stereochemical outcome of the reaction. There is, however, a lack of specific literature examples of stereoselective reactions involving this compound.

Research Applications of 3 Nitro 4 Trifluoromethyl Aniline in Organic Synthesis

Role as an Intermediate in Fine Chemical Synthesis

As a readily available chemical intermediate, 3-Nitro-4-(trifluoromethyl)aniline serves as a foundational component in multi-step synthetic pathways. echemi.com Its chemical reactivity, dictated by the amino and nitro groups, allows for a variety of chemical transformations, making it a precursor for more complex molecular architectures. chemicalbook.comchemicalbook.com

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent a large and commercially important class of organic colorants. The synthesis of these dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich partner. nih.gov General methodologies have been developed for the synthesis of aromatic azo compounds by reacting nitro-containing compounds with anilines. researchgate.net As a substituted aromatic amine, this compound fits the structural requirements to serve as a diazo component precursor. Research into the synthesis of novel azo dyes often explores various substituted anilines and nitroaromatics to achieve specific colors and properties. nih.govresearchgate.netanjs.edu.iq The electronic properties imparted by the nitro and trifluoromethyl substituents could be leveraged to tune the optical characteristics of the resulting dyes. nih.govnih.gov

One of the most prominent applications of this compound is its role as a key starting material in the synthesis of non-steroidal antiandrogen drugs. chemicalbook.comchemicalbook.com It is a direct precursor to Flutamide, a medication used in the treatment of prostate cancer. ugm.ac.idresearchgate.netnih.gov The synthesis involves the acylation of the amino group of this compound with a derivative of isobutyric acid, such as isobutyryl chloride. ugm.ac.iddrnerz.com This reaction converts the aniline (B41778) into the corresponding isobutyramide, yielding the final Flutamide molecule. drnerz.com

The compound is also identified as "Nilutamide impurity B," which indicates its role as a precursor or a closely related substance in the manufacturing process of Nilutamide, another antiandrogen drug. sigmaaldrich.com The synthesis of these pharmaceuticals highlights the industrial importance of this compound as a critical building block.

| Reactant | Solvent/Conditions | Yield | Reference |

|---|---|---|---|

| Isobutyryl chloride | Pyridine, Ice bath | 73.04% | ugm.ac.id |

| Isobutyryl chloride | Triethylamine | 6.19% | ugm.ac.id |

| Isobutyric acid | Heating at 100°C for 240 minutes | No product | ugm.ac.id |

| Isobutyryl chloride | Pyridine | Not specified | drnerz.com |

The field of photonics utilizes optical waveguides to direct light in integrated optical circuits. acrhem.org The development of these devices relies on materials with specific refractive indices and high transparency. This compound is noted as an organic intermediate used to prepare compounds that serve as intermediates for optical waveguide materials. chemicalbook.comchemicalbook.com While specific polymers or materials derived directly from this compound are not detailed, its role as a precursor suggests it is used to construct more complex molecules that are then incorporated into polymers or glasses designed for optical applications. chemicalbook.comchemicalbook.comacrhem.org

Advanced Applications in Functional Materials Research

Beyond its use in traditional chemical synthesis, the distinct electronic properties of this compound have led to its investigation in the development of modern functional materials. nih.gov The combination of electron-donating (amino) and electron-withdrawing (nitro, trifluoromethyl) groups on the benzene (B151609) ring creates a "push-pull" system, which is of significant interest in materials science. nih.gov

Organic semiconductors (OSCs) are carbon-based materials that form the active layer in devices like organic field-effect transistors (OFETs) and organic solar cells. mcneillresearchgroup.comnih.gov The performance of these devices is highly dependent on the molecular structure and electronic properties of the OSC. mcneillresearchgroup.com The nitro group is one of the strongest electron-withdrawing groups, and its incorporation into aromatic systems is a strategy for creating n-type (electron-transporting) semiconductors. rsc.orgbohrium.com Theoretical studies on 4-nitro-3-(trifluoromethyl)aniline (B27955) have analyzed its molecular orbitals (HOMO-LUMO energies) and charge distribution, which are critical parameters for predicting semiconductor behavior. chemicalbook.com These calculations show that charge transfer occurs within the molecule, a key feature for semiconductor applications. chemicalbook.com While research has focused on nitro-functionalized fluorenone derivatives as n-type OSCs, the fundamental properties of smaller nitroaromatics like this compound make them subjects of investigation for their potential in organic electronics. rsc.orgbohrium.com

A significant area of advanced research involves using this compound derivatives as photoresponsive materials, specifically as nitric oxide (NO) photo-donors (NOPDs). chemicalbook.comrsc.org These molecules are designed to release therapeutic payloads of nitric oxide upon irradiation with light, offering precise spatial and temporal control over NO delivery for potential biomedical applications. rsc.orgresearchgate.net In these systems, the aniline derivative is often modified, for instance into an N-nitrosoamine, and can be conjugated to a photosensitizing antenna molecule like BODIPY or Rhodamine. researchgate.netunito.it When exposed to light of a specific wavelength (e.g., green light), an intramolecular electron transfer process is initiated, leading to the cleavage of the N-NO bond and the release of nitric oxide. unito.itresearchgate.net Researchers have successfully incorporated these aniline-based donors into nanoscale lipid vesicles, creating biocompatible platforms for light-triggered NO release. rsc.org

| System Description | Key Feature | Activation Wavelength | Reference |

|---|---|---|---|

| BODIPY-conjugated N-nitroso-4-nitro-3-(trifluoromethyl)aniline | Fluorescent NO photodonor with high quantum yield | Green light | researchgate.netunito.it |

| Rhodamine-conjugated N-nitroso aniline derivative | Fluorescent NO photodonor with orange-green emission | Green light | unito.it |

| Nanoscale vesicles functionalized with N-hexadecyl-4-nitro-3-(trifluoromethyl)aniline | Biocompatible nano-vesicular donor material | Blue light (410 nm) | rsc.org |

| Bichromophoric conjugate with BODIPY derivative | Dual function: releases nitric oxide and generates singlet oxygen | Not specified | chemicalbook.com |

Research into Ligands for Catalytic Systems

The compound this compound serves as a versatile precursor in the synthesis of specialized ligands for complex catalytic systems. Its unique electronic and steric properties, arising from the presence of both a nitro group and a trifluoromethyl group on the aniline ring, make it a valuable building block for creating ligands that can influence the activity, selectivity, and stability of metal catalysts. Research in this area primarily focuses on leveraging the reactive amine functionality of this compound to construct sophisticated molecular architectures capable of coordinating with various transition metals. These ligands are instrumental in advancing a wide range of catalytic transformations.

The primary route to ligand synthesis involves the reaction of the primary amine group of this compound with various electrophilic partners. This allows for the introduction of the 3-nitro-4-(trifluoromethyl)phenyl moiety into different ligand scaffolds, such as Schiff bases, N-heterocyclic carbenes (NHCs), and phosphines. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly modulates the electronic environment of the resulting ligand and, consequently, the coordinated metal center. This electronic tuning is a key strategy in optimizing catalyst performance for specific organic reactions.

One of the most direct applications of this compound in ligand synthesis is the formation of Schiff base ligands. These are typically synthesized through the condensation reaction between the aniline and an aldehyde or ketone. For instance, a closely related compound, 4-chloro-3-(trifluoromethyl)aniline, has been successfully used to prepare a Schiff base by reacting it with 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. jocpr.com This reaction yielded 4-{(E)-[(4-chloro-3-(trifluoromethyl)phenyl)imino]methyl}-2-methoxy-6-nitrophenol. jocpr.com Given the similar reactivity, this compound is expected to undergo analogous condensations to form a variety of Schiff base ligands.

The resulting Schiff bases, characterized by the imine (-C=N-) linkage, are excellent chelating agents for a variety of transition metals, including but not limited to, copper, nickel, cobalt, and zinc. The coordination of these ligands to a metal center can generate complexes with significant catalytic activity. For example, Schiff base complexes are widely studied for their catalytic prowess in oxidation, reduction, and various cross-coupling reactions. The specific electronic properties imparted by the 3-nitro-4-(trifluoromethyl)phenyl group can enhance the catalytic efficiency and selectivity of these metal complexes.

While direct reports on the use of this compound for N-heterocyclic carbene (NHC) ligand synthesis are not prevalent, the general synthetic routes to NHCs often start from anilines. The synthesis of widely used NHC ligands like IMes (1,3-bis-(2,4,6-trimethylphenyl)imidazol-2-ylidene) and IPr (1,3-bis-(2,6-diisopropylphenyl)imidazol-2-ylidene) involves the use of substituted anilines. nih.gov It is therefore plausible that this compound could be employed in similar synthetic sequences to produce novel NHC ligands. These ligands would feature the electronically distinct 3-nitro-4-(trifluoromethyl)phenyl wingtips, which could have a profound impact on the stability and catalytic activity of the corresponding metal complexes, particularly in areas like olefin metathesis and cross-coupling reactions.

Furthermore, the synthesis of phosphine (B1218219) ligands, another cornerstone of modern catalysis, can also be envisioned starting from this compound. Although this would require a multi-step synthesis, likely involving the conversion of the aniline to an aryl halide or another suitable precursor for C-P bond formation, the resulting phosphine ligands would be of significant interest. The electronic nature of the 3-nitro-4-(trifluoromethyl)phenyl substituent would render the phosphorus atom less basic, which can be a desirable trait in certain catalytic applications, influencing both the steric and electronic environment of the metal catalyst.

The research into ligands derived from this compound is driven by the continuous need for new and improved catalysts. The ability to fine-tune the ligand environment is critical for developing more efficient, selective, and robust catalytic systems for the synthesis of pharmaceuticals, fine chemicals, and advanced materials.

Biochemical and Biological Research Perspectives on 3 Nitro 4 Trifluoromethyl Aniline and Its Derivatives

Exploration of Biological Activities and Mechanisms

The presence of both a nitro group and a trifluoromethyl group on an aniline (B41778) scaffold in 3-Nitro-4-(trifluoromethyl)aniline suggests a rich potential for diverse biological activities. Research into its derivatives has primarily focused on leveraging these functional groups to develop novel therapeutic agents.

Research into Anticancer Mechanisms of Derivatives

The trifluoromethyl (CF3) group is a key feature in many pharmacologically active molecules due to its ability to enhance properties like metabolic stability and lipophilicity. nih.gov While direct studies on the anticancer mechanisms of this compound derivatives are not extensively documented, research on structurally related trifluoromethylated compounds provides significant insights into their potential as anticancer agents.

One area of investigation involves the incorporation of the trifluoromethyl-phenyl moiety into heterocyclic systems known for their anticancer properties. For instance, a series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. nih.gov Among these, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione demonstrated notable cytotoxic effects. nih.gov

Similarly, the design and synthesis of fully-substituted 4-(trifluoromethyl)isoxazoles have been explored as potential anticancer agents. rsc.org In a study comparing a 4-(trifluoromethyl)isoxazole derivative with its non-trifluoromethylated counterpart, the former exhibited significantly enhanced anticancer activity against human breast cancer cell lines (MCF-7). rsc.org This highlights the crucial role of the CF3 group in improving the therapeutic efficacy of these molecules. Further investigations, including apoptosis induction and cell cycle analysis, have suggested that these compounds may induce apoptotic cell death. rsc.org

The following table summarizes the anticancer activity of a selected trifluoromethylated isoxazole derivative compared to its non-fluorinated analog.

| Compound | Structure | Target Cell Line | IC50 (µM) |

| 2g | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 |

| 14 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | MCF-7 | 19.72 |

This table is generated based on data from a study on isoxazole-based molecules and is for illustrative purposes. rsc.org

These studies collectively suggest that derivatives incorporating the trifluoromethylaniline scaffold could exhibit anticancer activity through mechanisms such as the induction of apoptosis and cytotoxicity, with the trifluoromethyl group playing a significant role in enhancing this activity.

Investigation of Antimicrobial Effects

Derivatives of trifluoromethyl- and nitro-substituted anilines have shown considerable promise as antimicrobial agents. A notable example is the development of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. nih.gov Several of these compounds have demonstrated potent activity as growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov

These pyrazole derivatives have also been shown to be effective in preventing and eradicating biofilms, which are notoriously difficult to treat. nih.govrsc.org Importantly, some of the more potent compounds exhibited low toxicity towards cultured human embryonic kidney cells, indicating a degree of selectivity for bacterial over mammalian cells. nih.govresearchgate.netrsc.org

Investigations into the mode of action of these N-(trifluoromethyl)phenyl substituted pyrazoles suggest that they may have a broad range of inhibitory effects on macromolecular synthesis, pointing towards multiple or global targets within the bacterial cell. nih.govresearchgate.netrsc.org The structure-activity relationship (SAR) studies of these compounds have revealed that substitutions on the aniline ring significantly influence their antimicrobial potency. For instance, a derivative with both bromo and trifluoromethyl substitutions was found to be particularly potent against several strains of S. aureus and E. faecium. nih.gov

The table below presents the minimum inhibitory concentration (MIC) values for a selection of these pyrazole derivatives against various bacterial strains.

| Compound | Substituent on Aniline Ring | MRSA Strain 1 (MIC in µg/mL) | MRSA Strain 2 (MIC in µg/mL) | E. faecium (MIC in µg/mL) |

| 13 | 4-Trifluoromethyl | 3.12 | >50 | 12.5 |

| 16 | 4-Nitro | 12.5 | >50 | 25 |

| 25 | 4-Bromo, 3-Trifluoromethyl | 0.78 | 0.78 | 0.78 |

This table is a representation of data from studies on N-(trifluoromethyl)phenyl substituted pyrazole derivatives and is for illustrative purposes. nih.gov

These findings underscore the potential of developing derivatives of this compound as novel antimicrobial agents to combat drug-resistant bacteria.

Enzyme Inhibition Studies by Trifluoromethylated Anilines

The trifluoromethyl group is a valuable pharmacophore in the design of enzyme inhibitors. Its strong electron-withdrawing nature can significantly alter the electronic properties of a molecule, influencing its binding affinity and reactivity with enzyme active sites. While specific studies on this compound as an enzyme inhibitor are limited, the broader class of trifluoromethylated compounds, including anilines, has been investigated for this purpose.

One established strategy involves the use of α-trifluoromethyl ketones as inhibitors of serine proteases. nih.gov The trifluoromethyl group destabilizes the carbonyl group, making it more susceptible to nucleophilic attack by the active site serine residue of the protease. nih.gov This leads to the formation of a stable hemiacetal adduct, which mimics the tetrahedral transition state of peptide bond cleavage, thereby inhibiting the enzyme. nih.gov

Furthermore, chiral α-trifluoromethyl amines have been identified as potential suicide inhibitors for pyridoxal 5'-phosphate (PLP)-dependent enzymes. acs.org These compounds can undergo enzyme-catalyzed transformations to generate reactive intermediates that irreversibly bind to and inactivate the enzyme. The trifluoromethyl group plays a crucial role in the chemical mechanism of this inhibition.

The incorporation of a trifluoromethyl group can also serve as a bioisosteric replacement for other functional groups to improve inhibitory potency and pharmacokinetic properties. For example, a trifluoromethyl group has been successfully used to replace an aliphatic nitro group in the development of positive allosteric modulators for the CB1 cannabinoid receptor, resulting in more potent and metabolically stable compounds. nih.govnih.govresearchgate.netelsevierpure.com This principle could be applied to the design of enzyme inhibitors derived from trifluoromethylated anilines.

Mechanistic Studies of Bioactivation and Metabolism

The biological effects of this compound are intrinsically linked to its metabolic fate within an organism. The enzymatic transformation of this compound can lead to either detoxification and excretion or bioactivation to reactive intermediates that can interact with cellular macromolecules.

Bioreduction Pathways of the Nitro Group

A primary metabolic pathway for nitroaromatic compounds is the reduction of the nitro group. nih.gov This process can lead to the formation of nitroso, hydroxylamino, and ultimately, amino derivatives. The reduction of the nitro group in compounds like this compound is a critical step in their bioactivation and can be carried out by various enzymes, including nitroreductases found in both mammalian tissues and gut microflora. nih.gov

For many nitrobenzenes, the reduction of the nitro group to the corresponding aniline is significantly accomplished by the bacteria residing in the gastrointestinal tract. nih.gov The resulting amino group can then undergo further metabolic transformations. While chemical reduction methods, such as using tin(II) chloride, can readily convert nitropyrazoles to their amino derivatives, the biological reduction is a more complex enzymatic process. mdpi.com

The bio-reductive activation of nitro compounds is a key mechanism for the activity of some antimicrobial and anticancer drugs. The reactive intermediates formed during the reduction process, such as the nitroso and hydroxylamino species, are electrophilic and can covalently bind to cellular nucleophiles like DNA and proteins, leading to cellular damage and death.

Interaction with Cellular Components and Molecular Targets

The metabolites of this compound, particularly those arising from the bioreduction of the nitro group, are key to its interaction with cellular components. The hydroxylamino intermediate is a highly reactive electrophile that is often implicated in the toxic and carcinogenic effects of nitroaromatic compounds through its ability to form adducts with DNA and proteins.

Metabolic studies of related compounds, such as 3-methyl-4-trifluoromethylaniline, have shown that the amino group can undergo N-acetylation, and the molecule can be hydroxylated on the aromatic ring. nih.gov These metabolic steps are carried out by cellular enzymes such as N-acetyltransferases and cytochrome P450 monooxygenases. The resulting metabolites are typically more water-soluble and can be conjugated with glucuronic acid or sulfate (B86663) for excretion. nih.gov

Known human metabolites of 4-Nitro-3-(trifluoromethyl)aniline (B27955) include N-[4-nitro-3-(trifluoromethyl)phenyl]-acetamide and 2-amino-5-nitro-4-(trifluoromethyl)phenol, confirming that both N-acetylation and aromatic hydroxylation are relevant metabolic pathways for this compound. nih.gov The formation of these metabolites indicates direct interaction with metabolic enzymes.

In the context of the antimicrobial activity of its derivatives, such as the N-(trifluoromethyl)phenyl substituted pyrazoles, investigations into their mechanism of action suggest a broad range of inhibitory effects on macromolecular synthesis. nih.govresearchgate.netrsc.org This implies that these compounds or their metabolites interact with multiple molecular targets within the bacterial cell, leading to a global disruption of cellular function. nih.govresearchgate.netrsc.org

Biomechanisms of Liver Injury Associated with Nitroaromatic Compounds

The liver's central role in metabolizing foreign substances (xenobiotics) makes it particularly susceptible to injury from chemically reactive molecules. nih.gov Nitroaromatic compounds, including this compound and its derivatives, can undergo metabolic activation within the liver, a process that converts the parent compound into more toxic, reactive intermediates. nih.govresearchgate.net The pathogenesis of liver injury induced by these compounds is a multi-faceted process, initiated by this bioactivation and culminating in cellular damage through several interconnected mechanisms. nih.govnih.gov

Metabolic Activation via Nitroreduction

A primary mechanism underlying the hepatotoxicity of nitroaromatic compounds is their bioactivation through a multistep nitroreductive pathway. nih.goveurekaselect.com This process, often involving a six-electron transfer, is catalyzed by various enzymes, including classical microsomal nitroreductases as well as cytosolic and mitochondrial enzymes like nitric oxide synthase. nih.goveurekaselect.com The reduction of the nitro group (R-NO2) leads to the formation of a series of highly reactive and potentially hazardous intermediates. nih.govscielo.br

The key reactive species generated during this process include:

Nitroanion radical (R-NO2•−): Formed by a single-electron transfer. scielo.br

Nitroso intermediate (R-NO): A subsequent reduction product. eurekaselect.comscielo.br

N-hydroxy derivative (R-NHOH): A further reduced, highly reactive metabolite. nih.goveurekaselect.com

These intermediates are electrophilic and can interact with cellular components, initiating toxic effects. nih.gov The propensity of a specific nitroaromatic compound to cause liver injury is influenced by its chemical structure, including substituents on the aromatic ring, which can affect the rate and pathway of its metabolic activation. nih.gov

| Enzyme Class | Cellular Location | Role in Nitroaromatic Metabolism |

| Microsomal Nitroreductases | Endoplasmic Reticulum | Catalyzes the initial steps of nitroreduction. |

| Cytosolic Enzymes | Cytosol | Contributes to the bioactivation of certain nitroarenes. nih.gov |

| Mitochondrial Enzymes | Mitochondria | Can bioactivate specific nitroaromatic compounds. nih.gov |

| Nitric Oxide Synthase | Cytosol/Mitochondria | Implicated in the bioactivation of some nitroarenes, such as nilutamide. nih.goveurekaselect.com |

Induction of Oxidative Stress

The reactive intermediates generated from nitroreduction are pivotal in inducing oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.govmdpi.com The nitroanion radical is particularly significant in this process. It can react with molecular oxygen (O2) in a futile cycle that regenerates the parent nitroaromatic compound while producing a superoxide anion (O2•−). scielo.br

This cascade leads to an accumulation of ROS, which can overwhelm the liver's antioxidant defenses, such as glutathione (GSH). nih.govresearchgate.net The resulting oxidative stress causes widespread damage to cellular macromolecules, including lipid peroxidation of membranes, oxidation of proteins, and damage to DNA, ultimately compromising cell integrity and function. mdpi.com

| Reactive Intermediate | Mechanism of ROS Generation | Consequence |

| Nitroanion Radical | Reacts with molecular oxygen to form superoxide anion (O2•−). scielo.br | Initiates a cascade of ROS production and futile metabolic cycling. |

| N-hydroxy Derivative | Can undergo auto-oxidation to generate ROS. | Contributes to the overall oxidative burden on the cell. |

Covalent Binding to Cellular Macromolecules

The highly electrophilic metabolites produced during the bioactivation of nitroaromatic compounds, such as the N-hydroxy derivative and nitrenium ions, can form covalent bonds with nucleophilic residues on cellular macromolecules, particularly proteins. nih.govnih.govnih.gov This covalent binding, or adduction, can alter the structure and function of critical proteins, including enzymes, transporters, and structural proteins. nih.govcapes.gov.br

The dysfunction of these essential proteins can disrupt vital cellular processes, such as:

Energy metabolism

Calcium homeostasis

Cell signaling pathways

The widespread, non-specific binding to numerous proteins can eventually overwhelm the cell's machinery, leading to a loss of function and viability, culminating in cell death. capes.gov.br The measurement of covalent binding is often used as an estimate of the extent of reactive metabolite formation and the potential for bioactivation-based injury. nih.gov

Mitochondrial Dysfunction

Mitochondria are a key target in nitroaromatic-induced liver injury. nih.gov The toxicity can be mediated by direct action of the drug or its reactive metabolites on the mitochondria. wikipedia.orgnih.gov These compounds can impose a significant oxidant stress on mitochondria, leading to several detrimental effects. nih.goveurekaselect.com

Key aspects of mitochondrial injury include:

Impaired Electron Transport Chain (ETC): Disruption of the ETC can inhibit ATP synthesis, leading to energy depletion within the hepatocyte. researchgate.netnih.gov

Increased Mitochondrial ROS Production: Damage to the ETC can enhance the generation of mitochondrial ROS, creating a self-amplifying cycle of oxidative stress. nih.gov

Mitochondrial Permeability Transition (MPT): Sustained oxidative stress and calcium dysregulation can trigger the opening of the mitochondrial permeability transition pore, a critical event that leads to the collapse of the mitochondrial membrane potential, cessation of ATP production, and the release of pro-apoptotic factors, ultimately causing either necrotic or apoptotic cell death. nih.gov

Animal models have demonstrated that a pre-existing or genetic mitochondrial abnormality can significantly increase susceptibility to mitochondrial injury from certain nitroaromatic drugs. nih.goveurekaselect.com

Immune-Mediated Mechanisms

In some cases, particularly in idiosyncratic drug-induced liver injury, the adaptive immune system plays a crucial role. nih.gov The covalent binding of reactive metabolites to hepatic proteins can lead to the formation of "neoantigens". mdpi.com These modified proteins are no longer recognized as "self" by the immune system.

Antigen-presenting cells (APCs) can process and present these neoantigens to T-lymphocytes, initiating an immune response directed against the hepatocytes that display these modified proteins on their surface. nih.govmdpi.com This immune-mediated attack contributes to hepatocellular damage and inflammation, exacerbating the initial chemical injury. researchgate.net

| Mechanism | Initiating Event | Key Cellular Players | Outcome |

| Metabolic Activation | Nitroreduction of the parent compound by hepatic enzymes. nih.gov | Hepatocytes, Microsomes | Formation of reactive electrophilic intermediates. eurekaselect.com |

| Oxidative Stress | Futile cycling of nitroanion radical with oxygen. scielo.br | Mitochondria | Depletion of antioxidants, damage to lipids, proteins, and DNA. nih.gov |

| Covalent Binding | Reaction of electrophilic metabolites with nucleophilic macromolecules. nih.gov | Cellular proteins, DNA | Inactivation of critical enzymes and disruption of cellular function. capes.gov.br |

| Mitochondrial Injury | Direct oxidant stress, impaired ETC. nih.gov | Mitochondria | ATP depletion, MPT pore opening, initiation of cell death pathways. nih.gov |

| Immune Response | Formation of drug-protein adducts (neoantigens). mdpi.com | Antigen-Presenting Cells, T-lymphocytes | Immune-mediated hepatocyte destruction. nih.gov |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography stands as a cornerstone for the separation and analysis of 3-Nitro-4-(trifluoromethyl)aniline from various matrices. Different chromatographic methods, including Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), provide versatile tools for both qualitative and quantitative assessments.

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid separation technique frequently employed for the qualitative analysis of this compound. tifr.res.in It is particularly useful as a diagnostic tool to quickly assess the presence of the compound in a sample and to monitor the progress of chemical reactions. tifr.res.in

In a typical TLC application, a silica (B1680970) gel plate serves as the stationary phase, and a solvent system acts as the mobile phase. tifr.res.in For the separation of nitroaniline compounds, various solvent systems can be utilized, and the choice of solvent polarity is critical for achieving effective separation. scribd.com For instance, a mixture of benzene (B151609), petroleum ether, and methanol (B129727) has been used as an eluent system for certain nitro compounds. epa.gov The compound is spotted on the baseline of the TLC plate, which is then developed in a chamber containing the mobile phase. tifr.res.in The separation is based on the differential partitioning of the compound between the stationary and mobile phases, resulting in a characteristic retention factor (Rf) value. scribd.com The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification by comparison with a known standard under the same conditions. tifr.res.inscribd.com Visualization of the spots on the TLC plate can be achieved under UV light or by using staining agents like iodine or ceric stain. weebly.com

While primarily a qualitative technique, TLC can provide semi-quantitative information. The intensity and size of the spot can give a rough indication of the concentration of this compound in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly specific technique used for the identification and quantification of this compound. researchgate.netnih.gov This method combines the separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry, providing a high degree of confidence in the analytical results.

In GC-MS analysis, the sample containing this compound is first vaporized and introduced into the gas chromatograph. The compound then travels through a capillary column, where it is separated from other components in the mixture based on its volatility and interaction with the column's stationary phase. epa.gov Fused silica capillary columns, such as those coated with SE-54, are commonly used for the analysis of aniline (B41778) derivatives. epa.gov

Following separation in the GC, the eluted this compound enters the mass spectrometer. Here, it is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. epa.gov When analyzing unfamiliar samples, GC-MS is highly recommended for absolute analyte identification. epa.gov

Studies have demonstrated the successful application of GC-MS for the detection of 4-nitro-3-(trifluoromethyl)-aniline in biological materials. researchgate.netnih.gov This highlights the technique's suitability for complex matrices where high selectivity is paramount.

High Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and its metabolites. researchgate.net It is particularly well-suited for compounds that are thermolabile or not easily volatilized, making it a good alternative to GC. thermofisher.com

HPLC methods for this compound typically involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of solvents like methanol and water. researchgate.net The separation is based on the compound's partitioning between the stationary and mobile phases. Detection is often achieved using a UV detector set at a specific wavelength, for example, 295 nm for 4-nitro-3-(trifluoromethyl)-aniline. researchgate.net

The retention time, which is the time it takes for the compound to elute from the column, is a key parameter for identification. Quantitative analysis is performed by comparing the peak area or height of the analyte in the sample to that of a known standard. HPLC assays have been shown to be sensitive and precise for the determination of this compound. researchgate.net

Furthermore, on-line Solid-Phase Extraction (SPE) coupled with HPLC can be employed to enhance the sensitivity of the analysis, especially for samples with low concentrations of the analyte, such as in environmental and drinking water. thermofisher.com This automated approach allows for the pre-concentration of the analyte, leading to lower detection limits. thermofisher.com

| Analytical Technique | Principle | Application for this compound | Key Parameters |